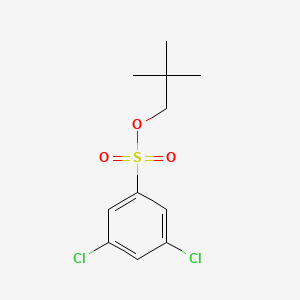

Neopentyl 3,5-dichlorobenzenesulfonate

Description

Properties

Molecular Formula |

C11H14Cl2O3S |

|---|---|

Molecular Weight |

297.2 g/mol |

IUPAC Name |

2,2-dimethylpropyl 3,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C11H14Cl2O3S/c1-11(2,3)7-16-17(14,15)10-5-8(12)4-9(13)6-10/h4-6H,7H2,1-3H3 |

InChI Key |

RKCJRLDWUGGWKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound (mNDCBS) typically follows a multi-step process involving:

- Sulfonation of 3,5-dichlorobenzene to introduce the sulfonic acid group.

- Protection of the sulfonic acid group by conversion into the neopentyl sulfonate ester.

- Purification and characterization of the product.

This compound is often synthesized alongside its isomer neopentyl 2,5-dichlorobenzenesulfonate (pNDCBS) for copolymerization purposes.

Detailed Synthetic Procedure

According to recent research, the synthesis proceeds as follows:

- Starting from 3,5-dichlorobenzenesulfonic acid or its sodium salt, the sulfonic acid group is protected by reaction with neopentyl alcohol under appropriate conditions to form the neopentyl sulfonate ester.

- The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

- The reaction mixture is purified by standard methods such as recrystallization or chromatography.

- The yield of this compound has been reported as high as 89%.

Characterization

- Proton nuclear magnetic resonance (^1H NMR) spectroscopy is used to confirm the structure.

- Typical ^1H NMR chemical shifts for this compound include signals at δ 0.94 ppm (singlet, 9H, neopentyl tert-butyl group), 3.75 ppm (singlet, 2H, neopentyl methylene), and aromatic protons at δ 7.63 ppm (triplet, 1H) and 7.78 ppm (doublet, 2H).

Catalytic Polymerization Context Using this compound

While the compound itself is a monomer, its preparation is often discussed in the context of its use in nickel-catalyzed polymerization reactions to form sulfonated polyphenylene block copolymers.

Ni(II)-Catalyzed Colon’s Cross-Coupling Reaction

- The neopentyl-protected 3,5-dichlorobenzenesulfonate is copolymerized with other monomers such as neopentyl 2,5-dichlorobenzenesulfonate and oligo(arylene ether ketone) (OAEK).

- The catalyst used is typically NiBr2(PPh3)_2 with triphenylphosphine as a ligand.

- The polymerization is conducted under an inert atmosphere (argon) at 80 °C.

- Zinc and sodium iodide are used as co-catalysts or additives.

- The reaction time is approximately 12 hours.

- The polymer is precipitated in acidified methanol and purified by washing.

Effect of Catalyst and Monomer Ratios

- The molecular weight and properties of the resulting polymer depend on the equivalents of NiBr2(PPh3)_2 relative to the chlorine equivalents in the monomers.

- Typical molar ratios of catalyst to ligand (1:10), catalyst to zinc (1:30), and catalyst to sodium iodide (1:1) are maintained.

- Variation in the ratio of this compound to neopentyl 2,5-dichlorobenzenesulfonate affects polymer hydrophilicity and ion-exchange capacity.

Comparative Data Table: Synthesis and Polymerization Parameters

Chemical Reactions Analysis

Types of Reactions: Neopentyl 3,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.

Oxidation: Oxidative cleavage of the sulfonate ester can yield 3,5-dichlorobenzenesulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Nucleophilic Substitution: Formation of neopentyl-substituted derivatives.

Reduction: Formation of neopentyl 3,5-dichlorobenzenesulfonamide or 3,5-dichlorobenzenesulfonic acid.

Oxidation: Formation of 3,5-dichlorobenzenesulfonic acid.

Scientific Research Applications

Neopentyl 3,5-dichlorobenzenesulfonate is a chemical compound with the molecular formula . It has a molecular weight of 297.19 and a CAS number of 934498-40-5 .

Applications in Scientific Research

This compound is used in the synthesis of sulfonated polyphenylene block copolymers .

Synthesis of Sulfonated Polyphenylene Block Copolymers:

- sPP block copolymers are synthesized from neopentyl-protected 3,5- and 2,5-dichlorobenzenesulfonates and oligo(arylene ether ketone) using Ni(II)-catalyzed Colon’s cross-coupling reaction .

- mNDCBS is used as a monomer in varying ratios to afford different sulfonated polyphenylene copolymers . For example, a 1:1 ratio of mNDCBS and pNDCBS, along with varying equivalents of , are used to afford sPP30@1:1, sPP50@1:1, sPP65@1:1, and sPP75@1:1, respectively . Similarly, a 1:4 ratio of pNDCBS to mNDCBS and 0.065 equivalents of are used to synthesize other copolymers .

- The molar equivalents of the feed comonomers (pNDCBS and mNDCBS) are kept constant at 1:1 . Feeding an equivalent molar ratio of meta-monomers is an effective approach to improve solvent solubility and the molecular weight of the polymer .

Other potential applications:

Mechanism of Action

The mechanism of action of neopentyl 3,5-dichlorobenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the sulfonate group is displaced by nucleophiles to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Table 1: Comparison of mDCBS and pDCBS

| Property | mDCBS | pDCBS |

|---|---|---|

| Chlorine Positions | 3,5 | 2,5 |

| Proton Conductivity* | 120 mS/cm | 95 mS/cm |

| Thermal Decomposition | 320°C (10% loss) | 310°C (10% loss) |

| NMR Aromatic Shift (δ) | 7.50–8.10 ppm | 7.40–8.00 ppm |

*Measured at 80°C in hydrated membranes .

Neopentyl-Based Esters: Diisobutyl Succinate and Dimethyl Succinate

Table 2: Neopentyl Derivatives Comparison

| Compound | Functional Group | Vapor Pressure (25°C) | Key Hazard |

|---|---|---|---|

| mDCBS | Sulfonate | 1.2 × 10$^{-5}$ mmHg | Not reported |

| Diisobutyl Succinate | Ester | 3.5 × 10$^{-4}$ mmHg | Respiratory toxicity |

| 3,5-Difluorophenylboronic Acid Neopentyl Ester | Boronic Ester | N/A | Harmful if inhaled |

Halogen-Substituted Analogs: 3,5-Difluorophenylboronic Acid Neopentyl Ester

Replacing chlorine with fluorine in the aryl group alters electronic properties and applications:

- Electrophilicity : The fluorine atoms in the boronic ester increase ring electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions. In contrast, mDCBS’s chlorines enhance sulfonate group stability in acidic fuel cell environments .

- Hazards : The boronic ester is harmful upon inhalation or dermal contact, whereas mDCBS’s hazards are less documented but likely involve sulfonate-related irritancy .

Q & A

Q. What are the recommended methods for synthesizing Neopentyl 3,5-dichlorobenzenesulfonate in a laboratory setting?

A common approach involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with neopentyl alcohol under controlled conditions. Key parameters include:

- Reagent Ratios : Use a 1:1.2 molar ratio of neopentyl alcohol to sulfonyl chloride to ensure complete conversion.

- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.

- Catalysis : Pyridine or triethylamine (2–3 equivalents) is added to neutralize HCl byproducts and drive the reaction forward.

- Temperature : Maintain 0–5°C during initial mixing to minimize side reactions, then warm to room temperature for 12–24 hours .

Q. Table 1: Optimization Parameters for Sulfonate Ester Synthesis

| Parameter | Optimal Condition |

|---|---|

| Molar Ratio (Alcohol:Sulfonyl Chloride) | 1:1.2 |

| Solvent | Dichloromethane or THF |

| Catalyst | Pyridine/TEA (2–3 eq) |

| Reaction Time | 12–24 hours |

Q. How can researchers ensure the purity of this compound post-synthesis?

Post-synthesis purification typically involves:

- Recrystallization : Use a hexane/ethyl acetate mixture (3:1 v/v) to isolate crystalline product.

- Chromatography : Flash column chromatography with silica gel (eluent: 10% ethyl acetate in hexane) removes unreacted sulfonyl chloride.

- Analytical Validation :

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in toxicological data between in vitro and in vivo studies of organosulfonate compounds?

Discrepancies often arise from metabolic differences or bioavailability. To address this:

- Dose-Response Calibration : Align in vitro concentrations with physiologically achievable plasma levels observed in vivo.

- Metabolite Profiling : Use LC-MS to identify active metabolites in in vivo models, which may explain unexpected toxicity .

- OECD Compliance : Follow OECD Test Guidelines (e.g., TG 403 for inhalation studies) to standardize protocols and reduce variability .

Q. How does the electronic nature of the 3,5-dichlorobenzenesulfonate group influence the reactivity of neopentyl esters in nucleophilic substitution reactions?

The 3,5-dichloro substituents are strong electron-withdrawing groups, which:

- Activate the Sulfonate Leaving Group : Enhance electrophilicity at the sulfur center, facilitating nucleophilic attack.

- Steric Considerations : The neopentyl group (2,2-dimethylpropyl) imposes steric hindrance, slowing reactions at the β-carbon but favoring α-site reactivity.

- Experimental Validation : Kinetic studies using S-labeled sulfonates and DFT calculations can quantify these effects .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

- Hydrolytic Stability Assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at λmax ≈ 270 nm (aromatic Cl absorption).

- Mass Spectrometry : Identify hydrolysis products (e.g., 3,5-dichlorobenzenesulfonic acid).

- Kinetic Analysis : Calculate half-life (t) using first-order kinetics; correlate with Hammett substituent constants for predictive modeling .

Q. How can researchers mitigate interference from residual chlorinated byproducts during spectroscopic analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.